

PF-04802367 stability at room temperature and in solution

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Compound of Interest		
Compound Name:	PF-04802367	
Cat. No.:	B8056571	Get Quote

PF-04802367 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of **PF-04802367**.

Frequently Asked Questions (FAQs)

1. What is the recommended long-term storage for **PF-04802367**?

For long-term stability, **PF-04802367** should be stored as a solid powder.[1][2][3][4] The recommended storage conditions are detailed in the table below.

2. How should I prepare stock solutions of **PF-04802367**?

It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).[1][2][4] For complete dissolution, ultrasonic treatment may be necessary.[1][4] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, anhydrous grade of the solvent to ensure maximum solubility.[2]

3. What is the stability of **PF-04802367** stock solutions?

Stock solutions of **PF-04802367** in DMSO are stable for up to one month at -20°C and for up to six months at -80°C.[1][3] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]



4. Can I store **PF-04802367** at room temperature?

While some suppliers may ship **PF-04802367** at room temperature, there is no publicly available quantitative data on the long-term stability of the solid compound or its solutions at room temperature.[1][4] Therefore, it is strongly advised to minimize the time the compound is kept at ambient temperatures. For optimal stability, adhere to the recommended storage conditions. A general study on the stability of various compounds in DMSO at room temperature showed that after one year, there was a 52% probability of observing the compound, indicating that significant degradation can occur over extended periods.[5]

5. What is the stability of **PF-04802367** in aqueous solutions like PBS?

Currently, there is no specific published data on the stability of **PF-04802367** in aqueous buffers such as Phosphate Buffered Saline (PBS). As the compound is intended for use in biological assays, it is recommended to prepare fresh dilutions in aqueous buffers from a DMSO stock solution immediately before use and not to store them.

6. What is the mechanism of action of PF-04802367?

PF-04802367 is a potent and highly selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3) isoforms, GSK-3α and GSK-3β.[6] By inhibiting GSK-3, **PF-04802367** can modulate the phosphorylation of downstream substrates, most notably the tau protein, which is implicated in neurodegenerative diseases.[6]

Troubleshooting Guide



Issue	Possible Cause	Recommended Solution
Compound precipitates out of solution after thawing.	The solubility limit may have been exceeded, or the solvent may have absorbed moisture.	Gently warm the solution and use sonication to aid in redissolving the compound.[1] Ensure that anhydrous DMSO was used for the initial stock preparation. For future use, consider preparing a fresh stock solution.
Difficulty dissolving the compound.	The compound may require more energy to fully dissolve.	Use an ultrasonic bath to aid dissolution.[1][4] Gentle warming can also be applied.
Inconsistent results in in-vitro experiments.	The compound may be degrading in the aqueous experimental buffer. The final DMSO concentration may be too high.	Prepare fresh dilutions of PF-04802367 in your aqueous buffer for each experiment. Avoid storing the compound in aqueous solutions. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all experimental conditions.
Working solution for in-vivo studies is cloudy.	The compound has limited solubility in aqueous-based vehicle solutions.	For in-vivo experiments, it is recommended to prepare the formulation immediately before use.[2] If precipitation occurs, gentle warming and sonication may help. Ensure all components of the vehicle are fully dissolved before adding the compound.

Data Presentation



Table 1: Recommended Storage Conditions for PF-

04802367

Form	Storage Temperature	Duration	Reference
Solid Powder	-20°C	Up to 3 years	[1][2][4]
4°C	Up to 2 years	[1][3][4]	
In DMSO	-20°C	Up to 1 month	[1][2]
-80°C	Up to 6 months	[1][3]	

Table 2: In-Vitro Stability of PF-04802367

System	Parameter	Value	Reference
Human Hepatic Microsomes	Half-life (t½)	78.7 minutes	[1][6]

Experimental Protocols Protocol for Assessing the Stability of PF-04802367 in Solution

The following is a general protocol for assessing the stability of **PF-04802367** in a given solvent using High-Performance Liquid Chromatography (HPLC). This protocol should be adapted and validated for specific laboratory conditions.

- 1. Preparation of Standard and Sample Solutions:
- Prepare a concentrated stock solution of **PF-04802367** in anhydrous DMSO (e.g., 10 mM).
- Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected experimental range.
- To test stability, dilute the stock solution to the desired concentration in the solvent of interest (e.g., DMSO for room temperature stability, or PBS for aqueous stability).
- Divide the sample solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours). Store the aliquots under the desired test conditions (e.g., room temperature, 37°C).







2. HPLC Method Parameters (Suggested Starting Point):

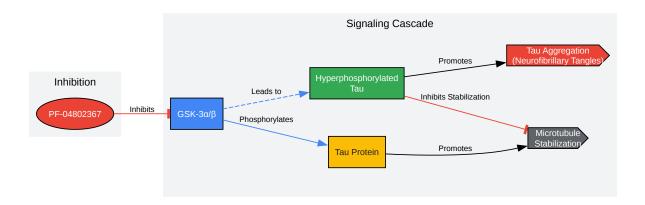
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 μm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or ammonium acetate buffer. The exact gradient should be optimized to achieve good separation of the parent compound from any potential degradants.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: UV detection, wavelength to be determined by measuring the UV absorbance spectrum of PF-04802367 (a starting point could be around its λmax).
- Injection Volume: 10 μL.
- Column Temperature: 30°C.

3. Data Analysis:

- At each time point, inject the sample and the calibration standards onto the HPLC system.
- Record the peak area of the **PF-04802367** peak in each chromatogram.
- Create a calibration curve by plotting the peak area of the standards against their known concentrations.
- Use the calibration curve to determine the concentration of **PF-04802367** remaining in the sample at each time point.
- Calculate the percentage of **PF-04802367** remaining at each time point relative to the initial concentration at time 0.
- Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

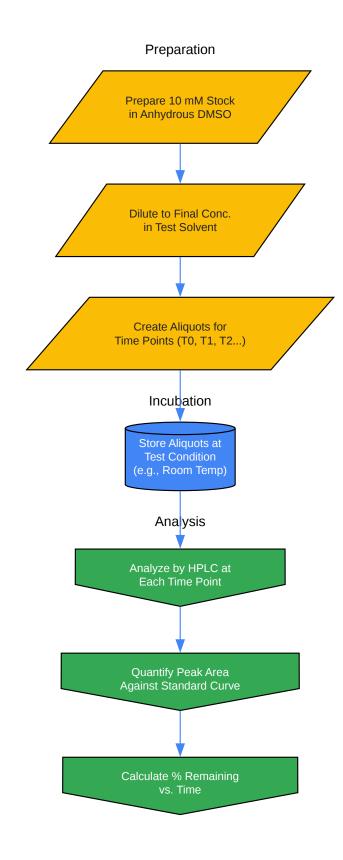




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Caption: GSK-3 signaling pathway and the inhibitory action of **PF-04802367** on Tau phosphorylation.





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Caption: Experimental workflow for assessing the stability of **PF-04802367** in solution.



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